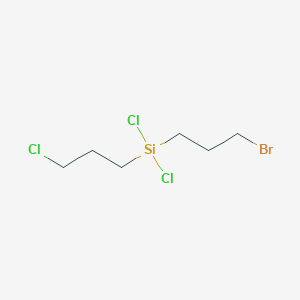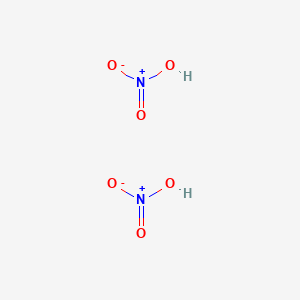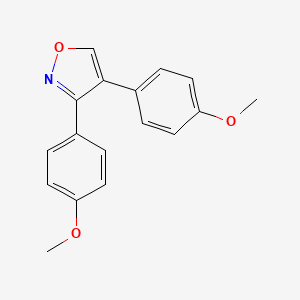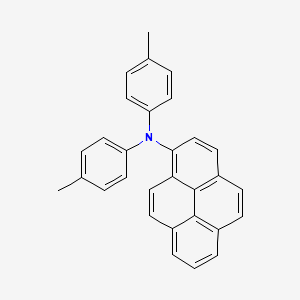![molecular formula C13H16O2 B14265128 (2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 156039-16-6](/img/no-structure.png)
(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a hydroxy(phenyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can yield an alcohol.
科学的研究の応用
(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
類似化合物との比較
Similar Compounds
- (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can be compared with other chiral cyclohexanone derivatives, such as (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexanol and (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexane.
Uniqueness
The uniqueness of (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one lies in its specific stereochemistry and the presence of both a hydroxy and a phenyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in chemical reactions .
特性
| 156039-16-6 | |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2/t11-,13+/m1/s1 |
InChIキー |
YQBZNNFVXOBDSJ-YPMHNXCESA-N |
異性体SMILES |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2)O |
正規SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)



![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

